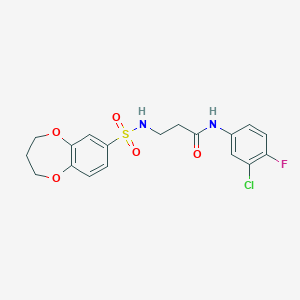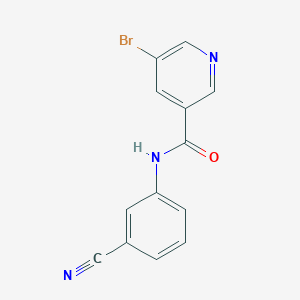![molecular formula C22H26N4O5 B7681197 2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7681197.png)
2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "MNTB" and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
MNTB exerts its anticancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. It also induces apoptosis, a process that leads to programmed cell death in cancer cells. The antiviral activity of MNTB is attributed to its ability to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
MNTB has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. MNTB has also been shown to induce cell cycle arrest and inhibit angiogenesis, a process that involves the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNTB has several advantages as a research tool. It has a high degree of selectivity towards cancer cells and viruses, making it an ideal candidate for targeted therapies. However, MNTB also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on MNTB. One area of focus is the development of novel drug delivery systems that can enhance the solubility and bioavailability of MNTB. Another area of research is the identification of novel targets for MNTB, which could lead to the development of more effective anticancer and antiviral therapies. Additionally, further studies are needed to investigate the potential side effects of MNTB and its long-term safety profile.
In conclusion, MNTB is a chemical compound that has significant potential for scientific research. Its anticancer and antiviral activity, as well as its biochemical and physiological effects, make it an ideal candidate for targeted therapies. Further research is needed to fully understand the potential of MNTB and to develop more effective treatments for cancer and viral infections.
Métodos De Síntesis
The synthesis of MNTB involves the reaction of 2-morpholinoaniline with 2,4,6-trimethylaniline in the presence of acetic anhydride and triethylamine. This reaction results in the formation of 2-(2,4,6-trimethylphenylamino)-N-(2-morpholinoanilino)acetamide, which is then reacted with nitric acid to produce MNTB.
Aplicaciones Científicas De Investigación
MNTB has been extensively studied for its potential applications in scientific research. It has been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. MNTB has also been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
Propiedades
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-14-10-15(2)21(16(3)11-14)24-20(27)13-23-22(28)18-12-17(26(29)30)4-5-19(18)25-6-8-31-9-7-25/h4-5,10-12H,6-9,13H2,1-3H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERJUMNSVPJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)

![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)

![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7681144.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)
![N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7681178.png)
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7681183.png)


